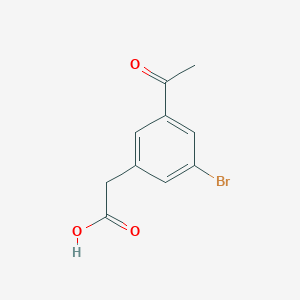

(3-Acetyl-5-bromophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

2-(3-acetyl-5-bromophenyl)acetic acid |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |

InChI Key |

TUDOZOCOPIACJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)CC(=O)O)Br |

Origin of Product |

United States |

Contextualizing 3 Acetyl 5 Bromophenyl Acetic Acid Within the Landscape of Substituted Phenylacetic Acid Derivatives

(3-Acetyl-5-bromophenyl)acetic acid belongs to the broad class of substituted phenylacetic acids. The parent molecule, phenylacetic acid, consists of a phenyl group attached to an acetic acid moiety. nih.gov The derivatives of phenylacetic acid are a diverse group of compounds that have found extensive applications, most notably in the pharmaceutical industry. chemicalbook.com For instance, well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) are built upon a phenylacetic acid scaffold. mdpi.com

The core structure of this compound is a phenylacetic acid molecule substituted at the 3 and 5 positions of the phenyl ring with an acetyl and a bromo group, respectively. This specific substitution pattern distinguishes it from other related compounds and is key to its unique chemical properties and potential biological activities.

The synthesis of substituted phenylacetic acids can be achieved through various established chemical routes. A common method involves the bromination of a substituted acetophenone (B1666503) followed by a reaction sequence to introduce the acetic acid side chain. For example, the synthesis of the related compound, 3-bromophenylacetic acid, can start from 3-bromoacetophenone. chemicalbook.com Another general approach involves the chloromethylation or bromomethylation of an aromatic compound, followed by reaction with cyanide and subsequent hydrolysis to yield the carboxylic acid.

The table below provides a comparative overview of this compound and its parent compound, phenylacetic acid, along with a closely related derivative, 3-bromophenylacetic acid.

| Property | Phenylacetic Acid | 3-Bromophenylacetic Acid | This compound |

| Molecular Formula | C₈H₈O₂ | C₈H₇BrO₂ | C₁₀H₉BrO₃ |

| Molar Mass | 136.15 g/mol | 215.04 g/mol | 257.08 g/mol |

| Key Substituents | None | 3-Bromo | 3-Acetyl, 5-Bromo |

| CAS Number | 103-82-2 | 1878-67-7 | Not available |

This table presents a comparison of the fundamental properties of Phenylacetic Acid, 3-Bromophenylacetic Acid, and the target compound, this compound.

Significance of Acyl and Halogen Substitutions in Aromatic Carboxylic Acids for Advanced Organic Synthesis and Medicinal Chemistry

The presence of both an acyl (acetyl) group and a halogen (bromo) substituent on the aromatic ring of (3-Acetyl-5-bromophenyl)acetic acid is of considerable importance in the realms of organic synthesis and medicinal chemistry. These functional groups significantly influence the electronic properties of the molecule, its reactivity, and its potential interactions with biological targets.

Halogen Substitution: The bromine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This has several consequences for the molecule's properties. Firstly, it increases the acidity of the carboxylic acid group compared to the unsubstituted phenylacetic acid. chemicalbook.com Secondly, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Furthermore, the presence of a halogen provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), which are powerful tools for creating more complex molecules. mdpi.com

Acyl Substitution: The acetyl group, also an electron-withdrawing group, further modulates the electronic environment of the aromatic ring. The carbonyl group within the acetyl moiety can act as a hydrogen bond acceptor, which can be crucial for molecular recognition processes in a biological context. From a synthetic standpoint, the acetyl group offers numerous possibilities for derivatization. The carbonyl carbon is susceptible to nucleophilic attack, and the alpha-protons are acidic enough to participate in a variety of condensation reactions.

The combined electronic effects of the bromo and acetyl groups in a meta-arrangement create a unique electronic landscape on the phenyl ring, directing further electrophilic aromatic substitution reactions to specific positions. This predictable reactivity is highly valuable for the strategic design of new compounds.

Structure Activity Relationship Sar Studies and Pharmacological Explorations of 3 Acetyl 5 Bromophenyl Acetic Acid Analogues

General Principles of Substituent Effects on Biological Activity within Phenylacetic Acid Scaffolds

The phenylacetic acid scaffold is a versatile template in drug discovery, with its biological activity being highly dependent on the nature and position of substituents on the phenyl ring. drugbank.com The introduction of various functional groups can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictates its interaction with biological targets.

The lipophilicity of a molecule, often influenced by substituents, plays a critical role in its biological activity. researchgate.net For instance, halogen atoms, such as the bromine in (3-acetyl-5-bromophenyl)acetic acid, are known to increase lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, the position of the halogen is also critical. Studies on phenylacetic acid derivatives have shown that halogen substitution at the 3 and/or 4 positions can lead to strong inhibition of certain enzymes. oup.com

Computational Approaches to Ligand-Target Interactions: Molecular Docking Studies

In recent years, computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding mode and affinity of a ligand to its biological target. nih.govresearchgate.net These in silico techniques allow for the rapid screening of virtual libraries of compounds and provide insights into the specific interactions that govern ligand-receptor recognition.

For phenylacetic acid derivatives, molecular docking studies can elucidate how different substituents on the phenyl ring interact with the amino acid residues within the active site of a target protein. researchgate.net For instance, docking simulations can reveal the formation of hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the receptor, or hydrophobic interactions between the phenyl ring and nonpolar pockets.

In the context of this compound analogues, molecular docking could be employed to understand how the acetyl and bromo substituents contribute to binding. The bromine atom might engage in halogen bonding, a specific type of non-covalent interaction, with an electron-rich atom in the binding site. The acetyl group could participate in hydrogen bonding or dipole-dipole interactions. By comparing the docking scores and predicted binding poses of a series of analogues, researchers can rationalize observed SAR trends and guide the design of new compounds with improved potency and selectivity. nih.gov

Enzyme Inhibition Studies of Related Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives have been investigated as inhibitors of a variety of enzymes, highlighting the broad therapeutic potential of this chemical class.

Investigations into Penicillin Biosynthetic Enzyme Inhibition

A notable area of investigation for phenylacetic acid derivatives is their effect on penicillin biosynthesis. Phenylacetic acid itself serves as a precursor for the production of penicillin G. researchgate.net However, certain substituted analogues have been shown to inhibit key enzymes in this pathway. Specifically, halogenated derivatives of phenylacetic acid, particularly those with chlorine or bromine at the 3- and/or 4-positions, have demonstrated strong inhibitory effects on isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), two critical enzymes in the biosynthesis of penicillin. oup.com This suggests that analogues of this compound could potentially modulate penicillin production.

Studies on Amidase Inhibition

Amidases are enzymes that catalyze the hydrolysis of amide bonds. The inhibition of specific amidases can have therapeutic benefits in various diseases. While direct studies on this compound and amidase inhibition are not prevalent, the broader class of substituted aromatic acids has been explored in this context. For example, derivatives of p-aminobenzoic acid have been investigated as inhibitors of enzymes like acetylcholinesterase, which has an amidase-like catalytic activity. mdpi.com Given the structural similarities, it is conceivable that phenylacetic acid analogues could also exhibit inhibitory activity against certain amidases.

Exploration of Other Enzyme Targets Relevant to Substituted Aromatic Acids

The inhibitory potential of substituted aromatic acids extends to a wide range of other enzymes. For instance, derivatives of phenylacetic acid have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Furthermore, related aromatic acids have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are targets for the management of type 2 diabetes. nih.gov The diverse enzymatic inhibitory profiles of these compounds underscore the importance of broad screening to uncover new therapeutic applications.

Broad Spectrum of Biological Activities Investigated for Analogous Compounds

Beyond enzyme inhibition, phenylacetic acid analogues have been explored for a wide array of biological activities. These compounds have been reported to possess antimicrobial, antifungal, and anti-inflammatory properties. mdpi.comnih.govnih.gov For example, phenylacetic acid itself has been shown to have antifungal activity against various plant pathogens. nih.govfrontiersin.org

Furthermore, derivatives of phenylacetic acid are found in a variety of approved drugs with diverse mechanisms of action, including nonsteroidal anti-inflammatory drugs (NSAIDs) and central nervous system agents. drugbank.com The ability of the phenylacetic acid scaffold to be decorated with different functional groups allows for the fine-tuning of its biological activity, leading to compounds with a broad spectrum of pharmacological effects. This versatility makes the continued exploration of novel analogues, such as those related to this compound, a promising avenue for the discovery of new therapeutic agents.

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| p-Aminobenzoic acid |

| Phenylacetic acid |

Anticancer Activity of Related Chemical Scaffolds

The exploration of chemical scaffolds related to this compound has yielded several classes of compounds with significant anticancer potential. These studies, focusing on structures containing bromophenyl and acetylated moieties, provide a strong rationale for the further investigation of this compound and its derivatives as potential oncology therapeutics.

One area of research has been on acetylated derivatives of natural bromophenols. nih.gov These compounds, which are readily synthesized and exhibit greater stability than their parent bromophenols, have been evaluated for their anticancer activities. nih.gov For instance, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was found to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov This suggests that the acetylation of bromophenol structures can lead to compounds with promising anticancer effects.

Another fruitful line of inquiry has involved the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. In one study, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were synthesized and tested for their anticancer activity. nih.gov The presence of a bromophenyl group at various positions was a key feature of some of the more active compounds. For example, N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) showed significant growth inhibition against several cancer cell lines, including non-small-cell lung cancer, leukemia, and CNS cancer cell lines. nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on both the N-aryl ring and the 5-position of the oxadiazole ring were critical for anticancer potency. nih.gov

Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 NCI cancer cell lines. mdpi.com Several of these compounds demonstrated notable activity, with the CNS cancer cell line SNB-75 being particularly sensitive to one of the derivatives. mdpi.com The lead compound in this series, which featured a 2,6-dimethyl substitution on the N-aryl ring, showed the most significant anticancer activity. mdpi.com

The following table summarizes the anticancer activity of selected compounds with scaffolds related to this compound:

| Compound/Scaffold | Cancer Cell Line(s) | Observed Activity | Reference |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | Leukemia K562 | Inhibition of viability and induction of apoptosis | nih.gov |

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) | HOP-92 (non-small-cell lung cancer), MOLT-4 (leukemia), NCI-H522 (non-small-cell lung cancer), SNB-75 (CNS cancer) | Growth Percent (GP) of 75.06, 76.31, 79.42, and 81.73, respectively | nih.gov |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), OVCAR-5 (ovarian cancer) | Percent Growth Inhibition (PGI) of 38.94, 30.14, 26.92, 26.61, and 23.12, respectively | mdpi.com |

These findings collectively suggest that the bromophenyl moiety is a key pharmacophore in the design of novel anticancer agents. Its incorporation into various heterocyclic and acetylated scaffolds has consistently resulted in compounds with significant cytotoxic and antiproliferative activities.

Anti-inflammatory Potential of Structural Analogues

The anti-inflammatory potential of structural analogues of this compound can be inferred from studies on related aryl acetic acid and propionic acid derivatives. These classes of compounds are well-known for their anti-inflammatory properties, with many serving as the basis for non-steroidal anti-inflammatory drugs (NSAIDs).

Research into substituted (2-phenoxyphenyl)acetic acids, which are structural analogues of the anti-inflammatory drug fenclofenac (B1672494), has shown that modifications to the phenyl rings can significantly enhance anti-inflammatory potency. nih.gov For instance, the introduction of multiple chloro substituents, as in [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, resulted in a compound 40 times more potent than fenclofenac in an adjuvant-induced arthritis model. nih.gov This highlights the principle that substitution on the phenyl rings of acetic acid derivatives is a critical factor in determining their anti-inflammatory activity.

Arylpropionic acid derivatives also represent a significant class of anti-inflammatory agents. humanjournals.com Many commercially successful NSAIDs, such as ibuprofen (B1674241) and naproxen, belong to this chemical family. The general structure of an arylpropionic acid, which shares the phenylacetic acid core with this compound, is a key determinant of its anti-inflammatory action. The possible improvements in activity can often be achieved by slight modifications in the substituent on the basic arylpropionic acid structure. humanjournals.com

Furthermore, studies on novel phenoxy acetic acid derivatives have identified potent selective COX-2 inhibitors. mdpi.com Certain compounds in this class have demonstrated significant in vivo anti-inflammatory effects, reducing paw edema in animal models. mdpi.com These compounds were also found to lower the levels of pro-inflammatory mediators such as TNF-α and PGE-2. mdpi.com

The following table presents examples of structural analogues and their observed anti-inflammatory potential:

| Compound Class/Analogue | Model/Assay | Observed Anti-inflammatory Potential | Reference |

| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Adjuvant-induced arthritis in rats | 40 times more potent than fenclofenac | nih.gov |

| Arylpropionic acid derivatives | General | Established class of anti-inflammatory agents | humanjournals.com |

| Novel phenoxy acetic acid derivatives | Carrageenan-induced paw edema in rats | Significant reduction in paw thickness and weight; reduction of TNF-α and PGE-2 | mdpi.com |

These examples from the literature strongly suggest that the this compound scaffold holds promise for the development of new anti-inflammatory agents. The presence of the phenylacetic acid core, combined with the acetyl and bromo substituents, provides a rich chemical space for modification to optimize anti-inflammatory potency and selectivity.

Research Applications and Future Directions for 3 Acetyl 5 Bromophenyl Acetic Acid in Chemical Sciences

Role as a Synthetic Building Block for Advanced Organic Molecules

The reactivity of the functional groups in (3-Acetyl-5-bromophenyl)acetic acid—the carboxylic acid, the bromine atom, and the acetyl group—makes it a valuable precursor for the synthesis of more complex organic molecules. ontosight.ai The phenylacetic acid framework itself is a common scaffold in medicinal chemistry and materials science. inventivapharma.comyoutube.com

Intermediate in Pharmaceutical Synthesis

Substituted phenylacetic acids are crucial intermediates in the pharmaceutical industry. patsnap.comlookchem.com Compounds with this core structure have been shown to be effective in a range of medical treatments. inventivapharma.com For instance, derivatives of phenylacetic acid are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and felbinac. inventivapharma.com

The presence of a bromine atom can significantly influence a molecule's interaction with biological targets, potentially leading to enhanced therapeutic effects. ontosight.ai Halogenated phenylacetic acid derivatives of progesterone (B1679170), for example, have been synthesized and investigated as potent progesterone receptor antagonists, which could have applications in reproductive medicine. nih.gov A study on these derivatives revealed that the position of the halogen atom on the phenyl ring is crucial for binding activity, with meta-substitution, as in this compound, showing promise. nih.gov

Furthermore, substituted phenylacetic acids are precursors to hypolipidemic agents and COX-2 inhibitors, highlighting the broad therapeutic potential of this class of compounds. google.comgoogle.com The general utility of phenylacetic acid derivatives as intermediates in the synthesis of a wide array of pharmaceutical compounds underscores the potential of this compound in drug discovery and development. pharmacompass.com

Table 1: Examples of Pharmaceutical Applications of Substituted Phenylacetic Acids

| Pharmaceutical Class | Example Compound/Target | Reference |

| NSAIDs | Diclofenac, Felbinac | inventivapharma.com |

| Progesterone Receptor Antagonists | Halogenated phenylacetic acid derivatives of progesterone | nih.gov |

| Hypolipidemic Agents | p-(l-t-butyl vinyl) phenyl acetic acids | google.com |

| COX-2 Inhibitors | 2-Arylamino-arylacetic acids | google.com |

| Antibiotics | Penicillin, Cephalosporins | youtube.com |

Precursor in Agrochemical Development

The application of substituted phenylacetic acids extends to the agrochemical sector. Esters of phenylacetic acids serve as intermediates in the preparation of certain herbicides. googleapis.com Specifically, they are used to synthesize 4-pyridones with a substituted phenyl ring at the 3-position, which exhibit herbicidal activity. googleapis.com The synthetic versatility of phenylacetic acid derivatives suggests that this compound could be a valuable starting material for the development of new and effective agrochemicals. patsnap.com The core structure is also found in plant growth regulators, with the substitution pattern on the phenyl ring influencing the auxin activity. nih.gov

Potential in Novel Material Science Formulations

While less explored, the unique chemical architecture of this compound presents opportunities in materials science. ontosight.ai Aromatic carboxylic acids and their derivatives are known to be used in the synthesis of polymers and other advanced materials. The presence of a bromine atom can impart flame-retardant properties to materials, and the acetyl and carboxylic acid groups offer sites for polymerization or cross-linking. While specific applications of this compound in this field are yet to be detailed, the general interest in substituted phenylacetic acids for materials science suggests a promising avenue for future research. ontosight.ai

Utility in Biological Research as Chemical Probes or Modulators

Substituted phenylacetic acids are valuable tools in biological research, acting as chemical probes or modulators of biological processes. medchemexpress.com For instance, 3-Bromophenylacetic acid has been shown to inhibit penicillin biosynthetic enzymes. lookchem.comchemicalbook.com Furthermore, DCC (N,N'-dicyclohexylcarbodiimide), a reagent often used in conjunction with phenylacetic acids for peptide synthesis, is a known inhibitor of ATP synthase. wikipedia.org

The biological activity of this class of compounds is often linked to their structure. In studies of mono-substituted phenylacetic acids as plant auxins, the meta-position was identified as being significant for growth promotion activity. nih.gov Halogenated progesterone derivatives containing an acetoxyphenyl substituent have demonstrated anti-progestational activity in vivo, indicating their potential as modulators of steroid hormone receptors. nih.gov These examples suggest that this compound could be a useful tool for studying enzyme function and cellular signaling pathways.

Intellectual Property Landscape and Innovation Trends in Substituted Phenylacetic Acids

The wide-ranging applications of substituted phenylacetic acids in pharmaceuticals and agrochemicals have led to a rich intellectual property landscape. Numerous patents have been filed detailing the synthesis and use of these compounds, reflecting ongoing innovation in the field.

Analysis of Synthetic Process Patents

An analysis of patents related to the synthesis of substituted phenylacetic acids reveals several common strategies and ongoing trends aimed at improving efficiency, yield, and safety.

A prevalent method involves the modification of a pre-existing phenylacetic acid core. For example, 4-bromophenylacetic acid can be prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine. wikipedia.org Another common approach starts with a substituted toluene, which is then converted to the corresponding phenylacetic acid. This can be achieved through side-chain bromination followed by reaction with a cyanide salt and subsequent hydrolysis of the resulting nitrile. wikipedia.org

Patents also describe the synthesis of substituted phenylacetic acids from other precursors. One patented method for producing 2-nitro-4-substituted phenylacetic acids starts with a 4-substituted halobenzene. patsnap.com Another patent discloses a process for producing phenylacetic acid derivatives from 2,2,2-trichloro-1-phenylethanes. googleapis.com

Innovation in this area also focuses on developing more efficient and environmentally friendly synthetic routes. A patent for the preparation of substituted phenylacetic acid derivatives highlights a method involving a sulfonylation reaction of substituted phenylglycine, followed by a deamination reaction. patsnap.com This approach aims to overcome challenges such as difficult purification and the use of hazardous reagents associated with older methods. patsnap.com

The intellectual property surrounding substituted phenylacetic acids indicates a mature field with continuous efforts to develop novel derivatives and optimize their production for various applications.

Table 2: Common Precursors in Patented Syntheses of Substituted Phenylacetic Acids

| Precursor | Target Compound Class | Patent/Reference Example |

| Phenylacetic Acid | Bromophenylacetic acids | wikipedia.org |

| Substituted Toluenes | Bromophenylacetic acids | wikipedia.org |

| 4-Substituted Halobenzenes | 2-Nitro-4-substituted phenylacetic acids | patsnap.com |

| 2,2,2-Trichloro-1-phenylethanes | Phenylacetic acid esters | googleapis.com |

| Substituted Phenylglycine | Substituted phenylacetic acid derivatives | patsnap.com |

| p-Pivaloyl Phenyl Acetic Acids | Substituted phenyl acetic acids with hypolipidemic activity | google.com |

Review of Novel Compound and Application Patents

A comprehensive review of existing patent literature reveals a notable absence of patents specifically claiming this compound or its direct applications. Searches of major patent databases did not yield specific results for this compound, suggesting that it may be a novel entity or a laboratory intermediate that has not yet been the subject of specific patent filings.

While patents exist for structurally related compounds, such as various substituted phenylacetic acids and their derivatives, the unique combination of the acetyl and bromo groups at the 3 and 5 positions of the phenylacetic acid core does not appear in current patent claims. This indicates that the specific synthesis, properties, and applications of this compound remain an unexplored area in patented chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.